molecular formula C7H10N2O2 B1627689 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde CAS No. 893749-69-4

5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde

Cat. No.: B1627689
CAS No.: 893749-69-4
M. Wt: 154.17 g/mol
InChI Key: XAIIKHPABHSAAX-UHFFFAOYSA-N
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Description

5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde is a chemical compound that features an isoxazole ring substituted with a dimethylaminomethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde typically involves the formation of the isoxazole ring followed by the introduction of the dimethylaminomethyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable nitrile oxide with an alkyne can form the isoxazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dimethylaminomethyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde is unique due to the presence of both the dimethylaminomethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-[(dimethylamino)methyl]-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9(2)4-7-3-6(5-10)8-11-7/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIIKHPABHSAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=NO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602369
Record name 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893749-69-4
Record name 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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